2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring that is partially saturated and substituted with a methyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Reduction: The pyridine ring is then partially reduced to form the 3,6-dihydro-2H-pyridine derivative. This can be achieved using hydrogenation with a suitable catalyst such as palladium on carbon.
Alkylation: The methyl group is introduced via alkylation, often using methyl iodide in the presence of a base.
Amination: Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction, typically using ethylamine or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated alkylation systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various pyridine N-oxides.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of pyridine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neural signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanol: Similar structure but with an ethanol side chain.
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)acetic acid: Contains an acetic acid side chain instead of ethanamine.
1-methyl-3,6-dihydro-2H-pyridin-4-amine: Lacks the ethanamine side chain.
Uniqueness
2-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1423117-63-8 |
---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 |
IUPAC Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H16N2/c1-10-6-3-8(2-5-9)4-7-10/h3H,2,4-7,9H2,1H3 |
InChI Key |
NVKKKSVOSONJJV-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)CCN |
Canonical SMILES |
CN1CCC(=CC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.